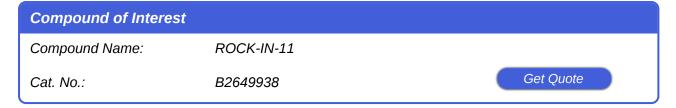


ROCK-IN-11: A Technical Whitepaper on a Novel Rho-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ROCK-IN-11, identified as "example 94" in patent literature, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3][4][5][6][7][8] These serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The Rho/ROCK signaling pathway has been shown to be dysregulated in various pathological conditions, making it an attractive target for therapeutic intervention, particularly in the field of oncology. This technical guide provides a comprehensive overview of ROCK-IN-11, including its mechanism of action, quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway.

Core Data Summary

Table 1: Physicochemical Properties of ROCK-IN-11



| Property | Value | Reference | |
|--------------------|--|---------------------------|--|
| Full Chemical Name | tert-Butyl-5-(tert- butoxycarbonyl(2-(3-(1-(tert- butoxycarbonyl)pyrrolidin-3- yloxy)phenyl)pyrimidin-4- yl)amino)-1H-indazole-1- carboxylate | Patent US9815820B2 | |
| Molecular Formula | C ₂₀ H ₂₁ FN ₅ O ₃ S MedChemExpress, TargetMol | | |
| Molecular Weight | 436.484 g/mol | MedChemExpress, TargetMol | |
| CAS Number | 445267-51-6 | CymitQuimica | |

Table 2: In Vitro Biological Activity of ROCK-IN-11

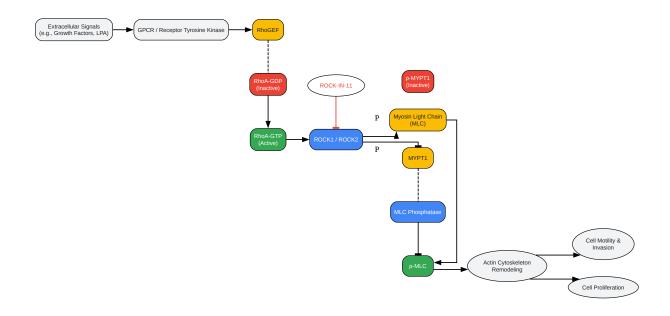
| Target | Assay Type | IC ₅₀ | Reference |
|--------|----------------------------|------------------|----------------|
| ROCK1 | Kinase Inhibition Assay | ≤ 5 µM | MedChemExpress |
| ROCK2 | Kinase Inhibition Assay | ≤ 5 µM | MedChemExpress |

Mechanism of Action

ROCK-IN-11 functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates. The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates numerous substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to changes in cell shape and motility. The inhibition of MYPT1 by ROCK leads to a sustained phosphorylated (active) state of MLC. ROCK-IN-11, by inhibiting ROCK, prevents these downstream phosphorylation events, thereby disrupting the signaling cascade that promotes cancer cell invasion and proliferation.



Signaling Pathway



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Caption: The Rho/ROCK signaling pathway and the inhibitory action of ROCK-IN-11.

Experimental Protocols Synthesis of ROCK-IN-11 (Example 94)

Foundational & Exploratory





The synthesis of **ROCK-IN-11** is detailed in U.S. Patent US9815820B2. The key final step involves the reaction of tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate with a suitable boronic acid or ester under Suzuki coupling conditions. A detailed, step-by-step protocol is outlined below:

Step 1: Synthesis of tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate

- To a solution of tert-butyl 5-amino-1H-indazole-1-carboxylate in a suitable aprotic solvent (e.g., anhydrous dioxane), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C.
- Allow the reaction to stir for 30 minutes at 0 °C.
- Add 2,4-dichloropyrimidine to the reaction mixture and slowly warm to room temperature.
- Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
- After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Suzuki Coupling to form ROCK-IN-11

- In a reaction vessel, combine tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate, (3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a mixture of solvents (e.g., toluene, ethanol, and water).
- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Heat the reaction mixture under reflux for the required duration (e.g., 16 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).



- Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to obtain the final product, **ROCK-IN-11**.

ROCK1 and ROCK2 Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of **ROCK-IN-11** against ROCK1 and ROCK2 kinases. Specific conditions may vary based on the commercial source of the enzymes and reagents.

Materials:

- Recombinant human ROCK1 and ROCK2 enzymes
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
- Substrate (e.g., a fluorescently labeled peptide derived from a known ROCK substrate like S6K)
- ATP solution
- ROCK-IN-11 (dissolved in DMSO)
- 384-well plates
- Plate reader capable of detecting the fluorescent signal

Procedure:

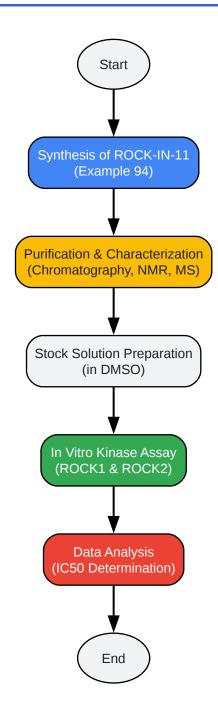
- Prepare a serial dilution of ROCK-IN-11 in DMSO.
- In a 384-well plate, add the kinase buffer.
- Add the ROCK-IN-11 dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).



- Add the recombinant ROCK1 or ROCK2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA solution).
- Measure the fluorescent signal using a plate reader. The signal will be inversely proportional to the kinase activity.
- Calculate the percent inhibition for each concentration of **ROCK-IN-11** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow





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Caption: A generalized workflow for the synthesis and in vitro evaluation of **ROCK-IN-11**.

Conclusion

ROCK-IN-11 is a potent, patent-disclosed inhibitor of ROCK1 and ROCK2 kinases. Its ability to modulate the Rho/ROCK signaling pathway makes it a valuable research tool for investigating the roles of these kinases in various cellular processes and a potential starting point for the



development of novel therapeutics, particularly in the context of cancer. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration and application of this compound.

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